Thiophene Substituent Position and Methylation Influence on S1P Receptor Agonism: A Class-Level SAR Comparison
In a patent encompassing 1,2,4-oxadiazole azetidine derivatives, the nature of the distal aromatic group (R₁ in Formula I) was systematically varied. While the exact compound CAS 1286697-17-3 is not specifically listed, the patent demonstrates that thiophene-containing analogs bearing a methyl substituent at the 4-position of the thiophene ring exhibit EC₅₀ values for S1P₁ receptor agonism that can differ by 0.5–1.5 log units from their unsubstituted thiophene or phenyl counterparts [1]. The 4-methyl group increases lipophilicity (calculated cLogP of approximately 2.4 for the target compound vs. ~1.9 for the des-methyl thiophene analog) and modifies the dihedral angle between the carbonyl and the thiophene ring, impacting the presentation of the hydrogen-bond-accepting oxadiazole to the receptor binding pocket. The quantitative data available from the patent family indicate that within this scaffold, single-atom changes on the aromatic terminus translate to 5- to 50-fold shifts in functional potency [1], establishing that 3-methyl-5-[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazole cannot be considered interchangeable with its closest commercially available analogs such as 5-(azetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole or 3-(azetidin-3-ylmethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole.
| Evidence Dimension | S1P₁ receptor agonism (EC₅₀) |
|---|---|
| Target Compound Data | No direct EC₅₀ value publicly available for CAS 1286697-17-3 |
| Comparator Or Baseline | Des-methyl thiophene analog: EC₅₀ ~0.8–5 nM (from patent representative examples); phenyl analog: EC₅₀ ~1–10 nM [1] |
| Quantified Difference | Estimated potency shift of 5- to 50-fold based on methyl group effect within the series |
| Conditions | In vitro GTPγS binding assay or cAMP assay using CHO cells expressing human S1P₁ receptor [1] |
Why This Matters
Procurement of an incorrect analog lacking the 4-methylthiophene-2-carbonyl group risks entering an assay with a compound that may be >10-fold less potent, leading to false negatives in primary screens or erroneous SAR conclusions.
- [1] Allergan, Inc. (2014). 1,2,4-Oxadiazoles Azetidine Derivatives as Sphingosine-1 Phosphate Receptors Modulators. U.S. Patent Application Publication No. 2014/0100251 A1. See Tables 1–5 for representative SAR data. View Source
